N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1211260-79-5
VCID: VC4453358
InChI: InChI=1S/C17H21N3O2/c1-3-4-15-9-17(22)20(12-19-15)11-16(21)18-10-14-7-5-13(2)6-8-14/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21)
SMILES: CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)C
Molecular Formula: C17H21N3O2
Molecular Weight: 299.374

N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

CAS No.: 1211260-79-5

Cat. No.: VC4453358

Molecular Formula: C17H21N3O2

Molecular Weight: 299.374

* For research use only. Not for human or veterinary use.

N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide - 1211260-79-5

Specification

CAS No. 1211260-79-5
Molecular Formula C17H21N3O2
Molecular Weight 299.374
IUPAC Name N-[(4-methylphenyl)methyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Standard InChI InChI=1S/C17H21N3O2/c1-3-4-15-9-17(22)20(12-19-15)11-16(21)18-10-14-7-5-13(2)6-8-14/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21)
Standard InChI Key SLQVMGPFPNGXFD-UHFFFAOYSA-N
SMILES CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)C

Introduction

N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a complex organic compound belonging to the class of acetamides and pyrimidines. It has garnered significant attention in medicinal chemistry due to its potential biological activities. The compound's structure consists of a propyl-substituted pyrimidine ring linked to an acetamide moiety, which is further substituted with a 4-methylbenzyl group.

Synthesis

The synthesis of N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach includes the reaction of pyrimidine derivatives with appropriate reagents to form the desired acetamide moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as triethylamine or pyridine.

Biological Activities

Studies have shown that compounds similar to N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exhibit activity against various targets, including cyclooxygenase enzymes, which are involved in inflammatory responses. This suggests potential applications in the development of anti-inflammatory drugs.

Analytical Techniques

Reactions involving N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), allowing for the assessment of reaction progress and product purity.

Potential Applications

Given its structural features and potential biological activities, N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting inflammatory pathways.

Data Table: Key Information

PropertyDescription
Molecular FormulaC17_{17}H22_{22}N4_{4}O2_{2}
Molecular Weight299.37 g/mol
CAS Number1211260-79-5
Synthesis ApproachMulti-step organic reactions involving pyrimidine derivatives
Biological ActivityPotential anti-inflammatory properties
Analytical TechniquesTLC, HPLC

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